molecular formula C12H15NO3 B3038953 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 937651-78-0

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B3038953
CAS No.: 937651-78-0
M. Wt: 221.25 g/mol
InChI Key: DDHQPUFTHQUUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Aminophenylacetic acid has been studied extensively. One method involves the use of nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629, which hydrolyzes 4-aminophenylacetonitrile to 4-aminophenylacetic acid . Another method involves the condensation of 4-aminophenylacetic acid with phthalic anhydride .


Molecular Structure Analysis

The molecular structure of 4-Aminophenylacetic acid, a related compound, has been studied and its IUPAC Standard InChIKey is PLIKAWJENQZMHA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-Aminophenylacetic acid are complex. One notable reaction is the hydrolysis of 4-aminophenylacetonitrile to 4-aminophenylacetic acid using nitrilase .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenylacetic acid, a related compound, include a melting point of 201 °C (dec.) (lit.), and it is typically available as a white powder. It is moderately soluble in alcohols and can be recrystallized from hot water .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid derivatives has been explored, showcasing the versatility of pyran derivatives in organic synthesis (Agekyan & Mkryan, 2015).
  • Studies on compounds like 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrate the structural complexity and potential for creating diverse molecular architectures, which can be valuable in drug discovery and material science (Zia-ur-Rehman et al., 2008).

Applications in Corrosion Inhibition

  • Pyran derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been synthesized and found effective in corrosion mitigation of mild steel in acidic environments. This underscores the potential application of such compounds in industrial settings (Saranya et al., 2020).

Antiviral and Antimicrobial Activities

  • Some derivatives of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid have demonstrated significant antiviral activities against viruses like Herpes simplex (Bernardino et al., 2007).
  • Investigations into molecules like methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates reveal potential for substantial antibacterial and antifungal activities (Bhat, Shalla, & Dongre, 2015).

Analytical and Spectroscopic Studies

  • Studies involving compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester demonstrate the importance of X-ray powder diffraction in understanding the crystal structure of such complex molecules (Wang et al., 2017).

Biological Interactions

  • Research on compounds like isopropyl-6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has shed light on their interaction with DNA, particularly in terms of minor groove binding, offering insights into potential applications in gene therapy and molecular biology (Ramana et al., 2016).

Platelet Antiaggregating Activity

  • N,N-Disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones have shown platelet antiaggregating activity, indicating potential therapeutic applications in cardiovascular diseases (Bargagna et al., 1992).

Mechanism of Action

While the specific mechanism of action for “4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid” is not available, the related compound Aminosalicylic acid is known to be bacteriostatic against Mycobacterium tuberculosis. It prevents the multiplication of bacteria and inhibits the onset of bacterial resistance to streptomycin and isoniazid .

Safety and Hazards

The safety data sheet for 4-Aminophenylacetic acid suggests that it is combustible. The flash point is 189 °C / 372.2 °F .

Future Directions

The future directions for the study and application of 4-Aminophenylacetic acid could involve further exploration of its synthesis methods and potential applications. For instance, it has been suggested that it could be used in the treatment of rheumatoid arthritis .

Properties

IUPAC Name

4-(4-aminophenyl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQPUFTHQUUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 4
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Reactant of Route 6
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.